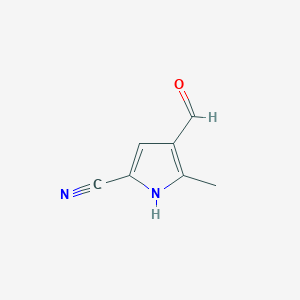

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile

Description

Properties

CAS No. |

728899-33-0 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C7H6N2O/c1-5-6(4-10)2-7(3-8)9-5/h2,4,9H,1H3 |

InChI Key |

LBNFNJROPUKDPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Bromine (Br2) in acetic acid or sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-formyl-5-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s reactivity and ability to undergo various chemical transformations suggest that it may interact with enzymes, receptors, or other biomolecules, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The table below compares 4-formyl-5-methyl-1H-pyrrole-2-carbonitrile with structurally related compounds, emphasizing substituent positions, functional groups, and physical properties:

Key Observations:

Functional Group Influence: The nitrile (–CN) group in all compounds contributes to strong IR absorption near 2200 cm⁻¹, as seen in pyrimidinecarbonitriles (e.g., 4h: 2204 cm⁻¹) and chromene derivatives .

Thermal Stability :

- Pyrimidinecarbonitriles (4h ) and chromene derivatives exhibit higher melting points (e.g., >200°C) compared to simpler pyrrole analogs, likely due to extended conjugation and aromatic stacking .

Reactivity and Applications :

- 4-Iodo-5-nitro-1H-pyrrole-2-carbonitrile highlights the sensitivity of nitrile-containing pyrroles to substituents like iodine and nitro groups, which are pivotal in cross-coupling reactions .

- Pyrimidinecarbonitriles (e.g., 4h ) are often explored as kinase inhibitors or antimicrobial agents due to their planar, electron-deficient cores .

Crystallographic and Spectroscopic Data

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits a planar structure stabilized by N–H⋯O hydrogen bonds, suggesting that the formyl group in This compound may similarly influence crystal packing .

- Pyrimidinecarbonitriles (4h ) display distinct $ ^1H $ NMR signals for aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 5.1–6.3 ppm), which could guide spectral interpretation of the target compound .

Biological Activity

4-Formyl-5-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative characterized by its unique combination of functional groups: a formyl group (-CHO), a methyl group (-CH₃), and a nitrile group (-C≡N). This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections provide an overview of its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C7H6N2O

- Molecular Weight : 134.14 g/mol

- Structure : The compound consists of a five-membered aromatic ring containing nitrogen, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, often starting from simpler pyrrole derivatives. Various synthetic routes have been explored to enhance yield and purity, allowing for the generation of derivatives with tailored biological properties.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this particular compound may also possess similar properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Pyrrole Derivative | Escherichia coli | 12 mm |

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies focusing on its interaction with growth factor receptors. Similar pyrrole compounds have shown promise as tyrosine kinase inhibitors, which are crucial in cancer treatment.

Case Study: Tyrosine Kinase Inhibition

A related study demonstrated that certain pyrrole derivatives inhibit the growth of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. The ability of these compounds to form stable complexes suggests a pathway for developing effective anticancer therapies.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon Cancer) | TBD |

| 4-Amino-3-chloro-1H-pyrrole derivatives | A549 (Lung Cancer) | 1.0 - 1.6 × 10^-8 |

Antioxidant Activity

The antioxidant potential of pyrrole derivatives has also been investigated. Compounds similar to this compound demonstrate varying degrees of reducing ability in biochemical assays, indicating their potential to mitigate oxidative stress.

Discussion

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. The presence of both electron-withdrawing (nitrile) and electron-donating (methyl) groups contributes to its reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.